Product packaging for 4-Phenylhepta-2,6-dien-1-ol(Cat. No.:CAS No. 819883-98-2)

4-Phenylhepta-2,6-dien-1-ol

Cat. No.: B12531057
CAS No.: 819883-98-2
M. Wt: 188.26 g/mol
InChI Key: JZRAXBNBIZOPPS-UHFFFAOYSA-N
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Description

4-Phenylhepta-2,6-dien-1-ol is a chemical compound that belongs to the class of plant-derived polyacetylenes. Polyacetylenes are a large group of natural products biosynthesized from fatty acids and are characterized by the presence of carbon-carbon triple bonds in their structure . These compounds are predominantly found in plant families such as Compositae (Asteraceae) and Apiaceae, with the plant Bidens pilosa being a known source of diverse polyacetylenes and their derivatives . As a research chemical, this compound is of significant interest in phytochemical and pharmacological studies. Plant polyacetylenoids as a class have demonstrated a wide spectrum of notable biological activities in scientific research, including anti-inflammatory, antimicrobial, antitumoral, antimalarial, and hepatoprotective effects . Researchers can utilize this compound as a standard for the identification and quantification of novel bioactive molecules in plant extracts. Furthermore, it serves as a key intermediate or building block in organic synthesis and medicinal chemistry research for the development of new therapeutic agents, leveraging the unique reactivity of its conjugated diene and alcohol functional groups. This product is intended for research and analysis purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O B12531057 4-Phenylhepta-2,6-dien-1-ol CAS No. 819883-98-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

819883-98-2

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

4-phenylhepta-2,6-dien-1-ol

InChI

InChI=1S/C13H16O/c1-2-7-12(10-6-11-14)13-8-4-3-5-9-13/h2-6,8-10,12,14H,1,7,11H2

InChI Key

JZRAXBNBIZOPPS-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C=CCO)C1=CC=CC=C1

Origin of Product

United States

Natural Occurrence and Putative Biosynthetic Pathways Involving 4 Phenylhepta 2,6 Dien 1 Ol Scaffolds

Isolation and Characterization of Diarylheptanoids and Polyacetylenes Incorporating the Heptadienol Moiety

The 4-phenylhepta-2,6-dien-1-ol structure is a simplified representation of the more complex diarylheptanoids, which are characterized by a seven-carbon chain linking two aromatic rings. researchgate.net These compounds are prominent secondary metabolites in the plant kingdom, with a significant presence in the Zingiberaceae family, which includes well-known species such as ginger (Zingiber officinale), turmeric (Curcoma longa), and galangal (Alpinia officinarum). researchgate.netresearchgate.netquizlet.com

In numerous studies, a variety of diarylheptanoids have been isolated and structurally elucidated from the rhizomes of these plants. researchgate.net For instance, research on Zingiber officinale has led to the identification of numerous diarylheptanoids, many of which feature hydroxyl and methoxy (B1213986) substitutions on the phenyl rings and modifications on the heptane (B126788) chain. researchgate.net Similarly, the rhizomes of Curcuma longa are a rich source of curcuminoids, a subclass of diarylheptanoids where the heptane chain contains keto and enol functionalities. From Alpinia officinarum, diarylheptanoids with varying degrees of oxidation and substitution on the seven-carbon chain have been characterized.

While not diarylheptanoids, certain polyacetylenes found in the Apiaceae and Araliaceae families also possess long carbon chains with conjugated double bonds, sometimes with terminal alcohol functionalities, sharing a partial structural resemblance to the heptadienol portion of this compound. These compounds, such as falcarinol (B191228) and related C17-polyacetylenes, highlight nature's capacity to produce diverse unsaturated aliphatic chains, which in the case of diarylheptanoids are appended with aromatic moieties.

The characterization of these natural products typically involves a combination of chromatographic separation techniques followed by spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to determine their precise chemical structures.

Compound ClassRepresentative Plant Source(s)Key Structural Features of the Heptane Moiety
DiarylheptanoidsZingiber officinale (Ginger), Curcuma longa (Turmeric), Alpinia officinarum (Galangal)Variably oxidized and substituted seven-carbon chain linking two phenyl groups. Often contains hydroxyl, keto, and double bonds.
PolyacetylenesDaucus carota (Carrot), Apium graveolens (Celery), Petroselinum crispum (Parsley)Long unsaturated aliphatic chains, including conjugated diene and diyne systems, often with terminal alcohols.

Proposed Enzymatic and Non-Enzymatic Biogenetic Routes to this compound and its Analogues

The biosynthesis of the this compound scaffold is intricately linked to the broader pathway of diarylheptanoid and gingerol production in plants. The proposed biogenetic route commences with the phenylpropanoid pathway, which supplies the aromatic starter units.

Enzymatic Pathways:

The biosynthesis is believed to initiate with the amino acid L-phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaric acid through the action of phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H), respectively. The p-coumaric acid is then activated to its CoA ester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL).

The assembly of the seven-carbon chain is thought to be carried out by type III polyketide synthases (PKSs). These enzymes would catalyze the condensation of p-coumaroyl-CoA with malonyl-CoA units to extend the chain. The formation of the heptane skeleton likely involves a series of condensation, reduction, and dehydration steps, although the precise enzymatic machinery and intermediates are still under investigation. Reductase enzymes are also implicated in the biosynthetic pathway, responsible for the reduction of keto groups to hydroxyl groups, a key step in forming the alcohol functionality of the heptadienol moiety. The presence of dien-1-ol structures within natural diarylheptanoids suggests that specific reductases and dehydratases are involved in generating the unsaturation and the terminal alcohol.

Non-Enzymatic Routes:

While the primary biosynthetic pathways are enzymatically controlled, the possibility of non-enzymatic reactions contributing to the structural diversity of natural products is recognized. In the context of the this compound scaffold, spontaneous dehydrations or rearrangements of more complex, enzymatically-produced precursors could potentially lead to the formation of the dienol structure. For instance, acid- or base-catalyzed elimination of water from a hydroxylated precursor could introduce a double bond. However, specific non-enzymatic routes leading directly to this compound have not been explicitly detailed in the literature.

Chemodiversity and Distribution of Related Natural Products Across Biological Kingdoms

The this compound scaffold is a building block for a wide array of natural products, primarily found in the plant kingdom. The chemodiversity of these compounds arises from variations in the substitution patterns on the aromatic rings and modifications of the seven-carbon linker.

Distribution in Plants:

The vast majority of natural products containing a phenylheptanoid core have been isolated from the Zingiberaceae family. quizlet.com Genera such as Alpinia, Curcuma, and Zingiber are particularly rich sources of these compounds. researchgate.net However, diarylheptanoids have also been reported in other plant families, including Betulaceae and Myricaceae, indicating a broader, albeit less concentrated, distribution. researchgate.net

Chemodiversity:

The structural diversity of diarylheptanoids is extensive. Variations include:

Linear vs. Cyclic Structures: While many diarylheptanoids are linear, some undergo intramolecular cyclization to form cyclic ethers or biphenyl-ether bridged structures. researchgate.net

Substitution on Aromatic Rings: The phenyl groups can be adorned with hydroxyl, methoxy, and other functional groups, leading to a vast number of analogues.

Modifications of the Heptane Chain: The seven-carbon chain can feature varying degrees of unsaturation (double and triple bonds), as well as hydroxyl, keto, and acetate (B1210297) groups at different positions. researchgate.net

The following table provides examples of the chemodiversity of diarylheptanoids found in nature, illustrating the variations on the core phenylheptane scaffold.

Compound NamePlant SourceKey Structural Modifications to the Phenylheptane Scaffold
CurcuminCurcuma longaHeptane chain with two keto groups and an enol, both phenyl groups have hydroxyl and methoxy substituents.
GingerolZingiber officinaleHeptane chain with a ketone and a hydroxyl group, one phenyl group has hydroxyl and methoxy substituents.
Yakuchinone AAlpinia oxyphyllaHeptane chain with a ketone and a double bond.
HirsutanoneAlnus hirsutaA diarylheptanoid with hydroxyl groups on both phenyl rings.

While the primary distribution of these compounds is within the plant kingdom, the vast and often underexplored metabolic capabilities of microorganisms, including fungi and bacteria, present the possibility of discovering novel analogues or even the core this compound structure from these sources in the future.

Chemical Reactivity and Mechanistic Investigations of 4 Phenylhepta 2,6 Dien 1 Ol Transformations

Functional Group Interconversions of the Primary Alcohol Moiety (e.g., Oxidation, Esterification, Etherification)

The primary alcohol in 4-Phenylhepta-2,6-dien-1-ol is a key site for functional group interconversion, allowing for its conversion into a variety of other functionalities without altering the unsaturated backbone.

Oxidation: The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. Milder oxidizing agents are required to stop the reaction at the aldehyde stage, yielding 4-phenylhepta-2,6-dienal. Stronger conditions will lead to the corresponding carboxylic acid.

Esterification and Etherification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) under acidic or basic catalysis to form the corresponding esters. Similarly, etherification can be achieved, for example, through a Williamson ether synthesis by first converting the alcohol to its alkoxide and reacting it with an alkyl halide. vanderbilt.eduscribd.com

TransformationReagent(s)Product
Oxidation to AldehydePyridinium chlorochromate (PCC)4-Phenylhepta-2,6-dienal
Oxidation to Carboxylic AcidPotassium permanganate (B83412) (KMnO₄)4-Phenylhepta-2,6-dienoic acid
EsterificationAcetyl chloride, Pyridine4-Phenylhepta-2,6-dien-1-yl acetate (B1210297)
Etherification1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I)1-Methoxy-4-phenylhepta-2,6-diene

Chemical Transformations of the Dienyl System (e.g., Hydrogenation, Cycloadditions, Epoxidation)

The conjugated diene is the most electron-rich portion of the molecule and is susceptible to a range of transformations that modify the carbon skeleton.

Hydrogenation: Catalytic hydrogenation can reduce the double bonds of the dienyl system. Selective hydrogenation of one double bond over the other or complete saturation to 4-phenylheptan-1-ol can be achieved by carefully selecting the catalyst and reaction conditions. purdue.edu For instance, catalysts like Wilkinson's catalyst may offer selectivity, while stronger catalysts like palladium on carbon (Pd/C) typically lead to full saturation.

Cycloadditions: The 1,3-diene structure is a prime candidate for cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org This [4+2] cycloaddition would involve the reaction of the diene system of this compound with a suitable dienophile to create a six-membered ring. The reaction is typically thermally allowed and proceeds in a concerted, stereospecific manner. youtube.com The regioselectivity would be influenced by the electronic effects of the phenyl and hydroxymethyl substituents.

Epoxidation: The double bonds of the diene can be converted to epoxides using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed processes. nih.govorganic-chemistry.org Regioselectivity is a key consideration, as the two double bonds have different steric and electronic environments. The double bond at the 2,3-position is conjugated with the phenyl group, while the one at the 6,7-position is terminal. It is possible to achieve mono-epoxidation at either site depending on the chosen reagent. nih.gov

TransformationReagent(s)Expected Major Product
Full HydrogenationH₂, Pd/C4-Phenylheptan-1-ol
Diels-Alder CycloadditionMaleic anhydride4-(Hydroxymethyl)-5-phenylcyclohex-1-ene-1,2-dicarboxylic anhydride
Mono-Epoxidationm-CPBA (1 equiv.)4-(1,2-Epoxypropyl)-4-phenylbut-2-en-1-ol or 6,7-Epoxy-4-phenylhept-2-en-1-ol

Electrophilic and Nucleophilic Additions to the Unsaturated Linkages

Electrophilic Addition: The addition of electrophiles, such as hydrogen halides (H-X), to the conjugated diene system can proceed via two main pathways: 1,2-addition and 1,4-addition. youtube.com The reaction is initiated by the protonation of one of the double bonds to form the most stable carbocation intermediate. This intermediate will be an allylic cation, with positive charge delocalized over two carbons, and further stabilized by the adjacent phenyl group. The subsequent attack by the nucleophile (e.g., Br⁻) at either of the electron-deficient carbons leads to the respective 1,2- and 1,4-adducts. The ratio of these products is often temperature-dependent, with the 1,2-adduct being the kinetic product and the 1,4-adduct being the thermodynamic product. youtube.com

Nucleophilic Addition: Nucleophilic addition to the unactivated double bonds of this compound is generally not feasible. However, if the alcohol moiety is first oxidized to the corresponding aldehyde or ketone (an enal or enone system), the dienyl system becomes activated for conjugate (Michael) addition by nucleophiles at the terminal carbon.

Transition-Metal-Catalyzed Reactions at the Phenyl or Dienyl Positions (e.g., Cross-Coupling Reactions)

Transition-metal catalysis opens up a wide array of potential transformations for this compound. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. wikipedia.org To utilize these reactions, one of the functional groups would typically need to be converted into a halide or triflate. For example, converting the alcohol to a triflate would enable coupling at that position. Alternatively, electrophilic aromatic substitution on the phenyl ring to install a halide would allow for cross-coupling at the aromatic core. nih.gov C-H activation strategies could also potentially be employed to directly functionalize the phenyl ring or the dienyl system. nih.gov

Investigation of Reaction Mechanisms and Transition States for Key Conversions

The mechanisms of the aforementioned reactions are well-established in organic chemistry.

Diels-Alder Reaction: This reaction proceeds through a concerted, pericyclic mechanism involving a single cyclic transition state. libretexts.org The reaction is governed by frontier molecular orbital (FMO) theory, involving the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. youtube.com

Electrophilic Addition: This reaction follows a stepwise mechanism. The rate-determining step is the formation of a resonance-stabilized allylic carbocation. youtube.com The subsequent rapid attack by the nucleophile determines the product distribution (1,2- vs. 1,4-addition).

Palladium-Catalyzed Cross-Coupling: The catalytic cycle for reactions like the Suzuki coupling generally involves three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organic group from a boron reagent to the palladium center, and reductive elimination of the final product to regenerate the Pd(0) catalyst. wikipedia.orgmdpi.com

Reactivity Studies of Stereoisomers of this compound

The geometry of the double bonds in this compound can significantly influence its reactivity and the stereochemistry of the products. The diene can exist as different stereoisomers (e.g., (2E,6E), (2Z,6E), etc.). In reactions like the Diels-Alder cycloaddition, the stereochemistry of the diene is retained in the product (the reaction is stereospecific). For example, a diene with a cis relationship between substituents will lead to a cis relationship in the resulting cyclohexene (B86901) ring.

Furthermore, the presence of a chiral center at C4 means that reactions at the diene system can lead to the formation of diastereomers. The existing stereocenter can direct the approach of reagents, leading to diastereoselective transformations, a principle known as substrate-controlled stereoselectivity. researchgate.net For instance, in an epoxidation reaction, the incoming oxidizing agent may preferentially attack one face of a double bond over the other due to steric hindrance or electronic guidance from the substituents at the chiral center.

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation of Novel Derivatives of 4 Phenylhepta 2,6 Dien 1 Ol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Stereochemical Analysis (e.g., 2D NMR, NOESY, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 4-Phenylhepta-2,6-dien-1-ol. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for complete and unambiguous assignment. youtube.comyoutube.com

¹H NMR: The proton NMR spectrum provides crucial information about the number of different types of protons and their immediate electronic environment. For this compound, characteristic signals would appear in distinct regions: aromatic protons (δ 7.0-8.0 ppm), vinylic protons of the two double bonds (δ 5.0-6.5 ppm), the proton on the carbon bearing the phenyl group (benzylic proton), the protons on the carbon adjacent to the hydroxyl group, and the hydroxyl proton itself, which can vary in chemical shift. chemistrysteps.comoregonstate.edu

¹³C NMR: The carbon spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include those for the aromatic ring, the four sp² hybridized carbons of the two alkene units, the sp³ carbon attached to the phenyl group, and the sp³ carbon bonded to the hydroxyl group.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is instrumental in tracing the proton connectivity throughout the heptadienol backbone. youtube.comscience.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on their known proton assignments. youtube.comscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly powerful for determining the stereochemistry, such as the E/Z configuration of the double bonds, by observing spatial correlations between vinylic and allylic protons. science.gov

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity
1~60-65~4.1-4.3d
2~125-130~5.6-5.8m
3~130-135~5.7-5.9m
4~40-45~3.5-3.8m
5~130-135~5.5-5.7m
6~125-130~5.1-5.3m
7~18-23~1.7-1.9d
Phenyl C1'~140-145--
Phenyl C2'/C6'~128-130~7.2-7.4m
Phenyl C3'/C5'~128-130~7.2-7.4m
Phenyl C4'~126-128~7.1-7.3m

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, distinguishing between compounds with the same nominal mass. researchgate.netresearchgate.net For this compound (C₁₃H₁₆O), the exact mass of the molecular ion can be precisely determined, confirming its elemental makeup.

Beyond molecular formula determination, tandem mass spectrometry (MS/MS) coupled with HRMS elucidates fragmentation pathways, which provides structural confirmation. nih.gov Upon ionization, the molecule breaks apart in a predictable manner. Key fragmentation pathways for derivatives of this compound would likely include:

Loss of Water: A characteristic loss of 18 Da, corresponding to the elimination of the alcohol functional group as H₂O.

Benzylic Cleavage: Cleavage of the bond adjacent to the phenyl group, leading to the formation of a stable benzylic or tropylium (B1234903) cation.

Alpha-Cleavage: Fission of the C-C bond adjacent to the oxygen atom. libretexts.org

Retro-Diels-Alder Reactions: If applicable to cyclic derivatives.

Phenyl Cation Formation: Generation of fragments corresponding to the phenyl group (m/z 77) and its subsequent fragments. stackexchange.com

Table 2: Predicted HRMS Data for this compound (C₁₃H₁₆O)

Ion/Fragment FormulaCalculated Exact Mass (m/z)Description
[M]⁺˙ (C₁₃H₁₆O)188.1201Molecular Ion
[M+H]⁺ (C₁₃H₁₇O)189.1279Protonated Molecule
[M+Na]⁺ (C₁₃H₁₆ONa)211.1099Sodium Adduct
[M-H₂O]⁺˙ (C₁₃H₁₄)170.1096Loss of Water
[C₇H₇]⁺ (Tropylium)91.0548Benzylic Cleavage
[C₆H₅]⁺77.0391Phenyl Cation

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess and Diastereomeric Ratio Determination

The carbon atom at position 4 in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating these enantiomers and quantifying their relative amounts. heraldopenaccess.usphenomenex.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.comyoutube.com

By integrating the peak areas for each eluted enantiomer, the enantiomeric excess (ee) can be precisely calculated, which is a critical measure of optical purity. uma.esnih.gov For derivatives that may contain additional stereocenters, chiral HPLC can also be used to separate the resulting diastereomers and determine the diastereomeric ratio (dr). researchgate.netnih.govresearchgate.net

Table 3: Example Chiral HPLC Data for Enantiomeric Excess (ee) Calculation

EnantiomerRetention Time (min)Peak AreaCalculation
(R)-enantiomer10.2150,000ee (%) =
(S)-enantiomer12.550,000ee = 50%

Vibrational Spectroscopy (FTIR, Raman) for Diagnostic Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a rapid and non-destructive method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy of its bond vibrations.

For this compound and its derivatives, the key diagnostic peaks are:

O-H Stretch: A prominent, broad absorption in the range of 3200-3600 cm⁻¹ is a clear indicator of the alcohol hydroxyl group. tutorchase.comopenstax.orglibretexts.org The broadness is due to hydrogen bonding.

C-H Stretches: Absorptions just above 3000 cm⁻¹ correspond to the sp² C-H bonds of the aromatic ring and alkenes, while those just below 3000 cm⁻¹ are from the sp³ C-H bonds. openstax.org

C=C Stretches: Peaks in the 1600-1680 cm⁻¹ region confirm the presence of the aromatic ring and the two C=C double bonds. libretexts.org

C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region corresponds to the C-O single bond of the alcohol. tutorchase.com

Out-of-Plane Bends: The region from 700-1000 cm⁻¹ contains C-H out-of-plane bending vibrations that can help determine the substitution pattern of the aromatic ring and the alkenes. openstax.org

Table 4: Characteristic FTIR Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
AlcoholO-H Stretch3200-3600Strong, Broad
Aromatic/Alkenesp² C-H Stretch3010-3100Medium
Alkanesp³ C-H Stretch2850-2960Medium
Alkene/AromaticC=C Stretch1600-1680Medium-Weak
AlcoholC-O Stretch1000-1300Strong
AromaticC-H Out-of-Plane Bend690-900Strong

X-ray Crystallography of Crystalline Derivatives for Definitive Structural Confirmation

Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. rigaku.comuwaterloo.ca It provides precise coordinates for every atom, allowing for the direct determination of bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. creative-biostructure.comcarleton.edu

Since this compound is likely an oil at room temperature, this technique would require the synthesis of a solid, crystalline derivative. Common derivatization strategies include forming an ester (e.g., a p-nitrobenzoate) or a urethane, which often have a higher propensity to form high-quality single crystals suitable for diffraction experiments. uol.de The resulting structural data serves as the ultimate proof of structure, confirming the connectivity and stereochemical assignments made by spectroscopic methods.

Table 5: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterValue
Chemical Formulae.g., C₂₀H₁₉NO₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.76
Volume (ų)1978.5
Z (molecules/cell)4

Advanced Chromatographic Separations of Complex Mixtures Containing this compound and its Analogues

In synthetic and natural product chemistry, the target compound is often part of a complex mixture containing starting materials, byproducts, and structurally related analogues. Advanced chromatographic techniques are essential for the isolation and purification of this compound from such mixtures. patsnap.compatsnap.com

The separation strategy depends on the properties of the components in the mixture:

High-Performance Liquid Chromatography (HPLC): This is a versatile technique for separating isomers. Reverse-phase HPLC separates compounds based on polarity, while normal-phase can be effective for less polar compounds. HPLC is particularly adept at separating geometric (E/Z) isomers and positional isomers. nih.gov

Gas Chromatography (GC): For volatile and thermally stable analogues or derivatives, GC offers extremely high resolution. vurup.sk When coupled with a mass spectrometer (GC-MS), it provides both separation and identification. Capillary columns with specialized stationary phases can be used to resolve closely related isomers.

Multidimensional Chromatography: For exceptionally complex mixtures, techniques like two-dimensional gas chromatography (GCxGC) offer vastly superior separating power compared to single-column methods, allowing for the resolution of co-eluting compounds. vurup.sk

Table 6: Comparison of Chromatographic Techniques for Separation of Analogues

TechniquePrincipleBest Suited ForNotes
Reverse-Phase HPLC Partitioning based on polarity (polar mobile phase, non-polar stationary phase)Separating compounds with a range of polarities; purification.Most common HPLC mode.
Chiral HPLC Differential interaction with a chiral stationary phaseSeparating enantiomers. mdpi.comEssential for determining optical purity.
Gas Chromatography (GC) Partitioning based on volatility and interaction with stationary phaseSeparating volatile and thermally stable isomers. vurup.skHigh resolution; can be coupled to MS.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as mobile phaseChiral and achiral separations; often faster than HPLC.A "green" alternative with different selectivity.

Biological Activities and Biochemical Mechanism Exploration of 4 Phenylhepta 2,6 Dien 1 Ol and Its Analogues Strictly in Vitro Investigations

In Vitro Antimicrobial Evaluation Against Microbial Pathogens

The antimicrobial potential of compounds structurally related to 4-Phenylhepta-2,6-dien-1-ol, particularly those containing a phenyl group, has been investigated against a range of microbial pathogens. These studies are foundational in identifying molecules with the potential for further development.

The antibacterial activity of various phenyl-containing analogues has been assessed using broth microdilution methods to determine their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

Prenylated phenylpropanoids, such as Plicatin B and its hydrogenated derivative, have demonstrated significant antibacterial action against a panel of oral bacteria. mdpi.com Plicatin B showed strong activity against Streptococcus mutans, S. sanguinis, and S. mitis. mdpi.com Its derivative, 2′,3′,7,8-tetrahydro-plicatin B, was also highly active against several oral bacteria, including S. mutans and Lactobacillus paracasei. mdpi.com Furthermore, certain N-acyl-α-amino acid derivatives featuring a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have shown selective activity against Gram-positive bacteria, such as Enterococcus faecium. nih.gov In other studies, o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate (B1207046) analogues have been screened, with some compounds showing potency against Staphylococcus aureus comparable to the standard drug ciprofloxacin. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Phenyl Analogues

Compound/Analogue Test Organism MIC (µg/mL) Reference
Plicatin B Streptococcus mutans 31.2 mdpi.com
Plicatin B Streptococcus sanguinis 31.2 mdpi.com
Plicatin B Streptococcus mitis 31.2 mdpi.com
2′,3′,7,8-tetrahydro-plicatin B Streptococcus mutans 62.5 mdpi.com
2′,3′,7,8-tetrahydro-plicatin B Streptococcus mitis 31.2 mdpi.com
2′,3′,7,8-tetrahydro-plicatin B Enterococcus faecalis 125 mdpi.com
Compound 4k¹ Staphylococcus aureus 6.25 researchgate.net
Compound 5f¹ Staphylococcus aureus 6.25 researchgate.net
Ciprofloxacin (Standard) Staphylococcus aureus 6.25 researchgate.net

¹ o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogues

Several classes of phenyl-containing compounds have been evaluated for their ability to inhibit the growth of pathogenic fungi. A novel compound, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) (referred to as 31C), demonstrated high-efficiency, broad-spectrum antifungal activity. nih.gov Its MIC against common pathogenic fungi, including various species of Candida, Aspergillus, Cryptococcus, and dermatophytes, was found to be in the range of 0.0625-4 µg/mL. nih.gov This compound also exhibited fungicidal activity against Candida albicans and was effective against azole-resistant strains. nih.gov

Other studies on substituted 1-phenyl-5-mercaptotetrazoles showed activity against Candida species and Saccharomyces cerevisiae, with MIC values ranging from 40 to >1000 µg/mL. nih.gov Additionally, a series of novel phenylthiazole derivatives containing an acylhydrazone moiety displayed potent antifungal activities against the phytopathogenic fungus Magnaporthe oryzae, with some compounds showing superior efficacy compared to commercial fungicides. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Phenyl Analogues

Compound/Analogue Test Organism MIC / EC₅₀ (µg/mL) Reference
(4-phenyl-1,3-thiazol-2-yl) hydrazine Candida albicans SC5314 0.0625 nih.gov
(4-phenyl-1,3-thiazol-2-yl) hydrazine Pathogenic Fungi (general) 0.0625 - 4 nih.gov
Substituted 1-phenyl-5-mercaptotetrazoles Candida & other fungi 40 - >1000 nih.gov
Phenylthiazole Derivative E4 Magnaporthe oryzae 1.66 (EC₅₀) mdpi.com
Phenylthiazole Derivative E17 Magnaporthe oryzae 1.45 (EC₅₀) mdpi.com
Phenylthiazole Derivative E26 Magnaporthe oryzae 1.29 (EC₅₀) mdpi.com
Isoprothiolane (Standard) Magnaporthe oryzae 3.22 (EC₅₀) mdpi.com

The investigation of phenyl analogues for antiviral properties has yielded promising leads. A series of N-phenylbenzamide derivatives were synthesized and evaluated for their activity against Enterovirus 71 (EV 71). mdpi.com One compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was found to be active against several EV 71 strains at low micromolar concentrations, with IC₅₀ values ranging from 5.7 to 12 µM. mdpi.com

In another study, halogenated rocaglate derivatives, which are natural products containing phenyl groups, were assessed for their activity against a broad range of pathogenic viruses. diva-portal.org The inclusion of halogen substituents on the phenyl rings was shown to have a significant effect on the antiviral activity, with some derivatives showing enhanced potency. diva-portal.org Furthermore, amantadine-related derivatives featuring phenyl groups have been synthesized and tested, with one N-phenacyl amantadine (B194251) derivative showing inhibitory action against a low pathogenic avian influenza A virus (H5N1) in vitro. nih.gov

In Vitro Cytotoxicity and Anti-proliferative Effects in Cell Lines

The cytotoxic and anti-proliferative effects of phenyl-containing analogues are commonly evaluated in vitro using various human tumor cell lines. These assays measure the concentration of a compound required to inhibit cell growth by 50% (IC₅₀ or GI₅₀).

A series of 3-methyl-2-phenyl-1H-indoles demonstrated significant antiproliferative activity against human cervix adenocarcinoma (HeLa), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) cell lines, with the most potent compounds showing GI₅₀ values below 5 µM. acs.org Similarly, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed potent cytotoxic effects, particularly against the PC3 prostate carcinoma cell line. nih.gov Other research on 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives also showed notable cytotoxicity against ovarian (OVCAR3), lymphoma (CA46), and breast cancer (T47d) cell lines. sums.ac.ir

Table 3: In Vitro Cytotoxicity of Selected Phenyl Analogues Against Human Cancer Cell Lines

Compound/Analogue Class Cell Line Cell Type IC₅₀ / GI₅₀ (µM) Reference
3-Methyl-2-phenyl-1H-indole (Compound 32) HeLa Cervix Adenocarcinoma < 5 acs.org
3-Methyl-2-phenyl-1H-indole (Compound 32) A2780 Ovarian Carcinoma < 5 acs.org
3-Methyl-2-phenyl-1H-indole (Compound 32) MSTO-211H Mesothelioma < 5 acs.org
2-(4-Fluorophenyl)-N-(phenylacetamide) (Compound 2b) PC3 Prostate Carcinoma 52 nih.gov
2-(4-Fluorophenyl)-N-(phenylacetamide) (Compound 2c) PC3 Prostate Carcinoma 80 nih.gov
2-(4-Fluorophenyl)-N-(phenylacetamide) (Compound 2c) MCF-7 Breast Adenocarcinoma 100 nih.gov
1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one (Compound 6a) OVCAR3 Ovarian Adenocarcinoma >10 sums.ac.ir
1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one (Compound 6a) CA46 Burkitt's Lymphoma 5.3 sums.ac.ir
1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one (Compound 6a) T47d Breast Ductal Carcinoma 4.9 sums.ac.ir

Enzyme Inhibitory Assays (e.g., Neuraminidase, Topoisomerase)

The ability of phenyl analogues to inhibit specific enzymes is a key area of biochemical investigation. Assays for enzymes like neuraminidase and topoisomerase are crucial for understanding potential mechanisms of action for antiviral and anticancer activities, respectively.

Topoisomerase Inhibition: DNA topoisomerases are enzymes that regulate the topology of DNA and are validated targets for cancer therapy. mdpi.com Several studies have shown that phenyl-containing compounds can act as topoisomerase inhibitors. For instance, certain 3-methyl-2-phenyl-1H-indole derivatives that exhibited strong antiproliferative effects were also found to inhibit the relaxation activity of human DNA topoisomerase II. acs.org A good correlation was observed between the antiproliferative effect and topoisomerase II inhibition for these compounds. acs.org Other research has identified 5-Phenylterbenzimidazoles and 2-substituted benzoxazoles with phenyl groups as inhibitors of both topoisomerase I and topoisomerase II. researchgate.netresearchgate.net For example, 2-(4'-bromophenyl)-6-nitrobenzoxazole was the most effective Topo II inhibitor in its series with an IC₅₀ value of 71 µM, while 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was the most effective Topo I inhibitor with an IC₅₀ of 104 µM. researchgate.net

Neuraminidase Inhibition: Neuraminidase is a key enzyme on the surface of the influenza virus that allows for the release of new virus particles from infected cells, making it a primary target for anti-influenza drugs. nih.gov While neuraminidase inhibitors are a major class of antiviral agents, specific in vitro studies detailing the inhibitory activity of this compound or its direct structural analogues against this enzyme are not extensively documented in the available literature.

Antioxidant Capacity Assessments (e.g., DPPH Scavenging, FRAP Assay)

In vitro antioxidant assays are used to determine the ability of compounds to neutralize free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. cropj.com The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.comnih.gov The FRAP assay evaluates the ability of an antioxidant to reduce a ferric iron complex (Fe³⁺) to the ferrous form (Fe²⁺). e3s-conferences.org

In Vitro Immunomodulatory Activities

There is no available research data on the effects of this compound or its analogues on immune cells in vitro. This includes, but is not limited to, studies on:

Lymphocyte proliferation and activation

Cytokine and chemokine production by various immune cell types (e.g., macrophages, T cells, dendritic cells)

Phagocytic activity of macrophages

Natural killer (NK) cell cytotoxicity

Modulation of inflammatory pathways in immune cells

Without such studies, it is impossible to determine if this compound possesses any stimulatory, inhibitory, or modulatory effects on the immune system in a controlled laboratory setting.

Biochemical Target Identification and Mechanism of Action Studies (in vitro cellular and molecular assays)

Similarly, the scientific literature lacks any information regarding the specific biochemical targets of this compound. The process of identifying a drug's target is fundamental to understanding its mechanism of action. This typically involves a range of in vitro cellular and molecular assays, such as:

Enzyme inhibition assays

Receptor binding studies

Gene and protein expression analysis (e.g., Western blotting, qPCR) in treated cells

Signal transduction pathway analysis (e.g., phosphorylation cascades)

Cell-based reporter assays

As no such investigations have been published for this compound, its molecular mechanism of action remains unknown.

Computational and Theoretical Chemistry Approaches Applied to 4 Phenylhepta 2,6 Dien 1 Ol

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction (e.g., DFT, TD-DFT for UV-Vis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 4-Phenylhepta-2,6-dien-1-ol, these methods can provide a wealth of information.

Density Functional Theory (DFT) would be the primary tool for investigating the ground-state electronic structure. The process begins with geometry optimization, where DFT methods like B3LYP or CAM-B3LYP, paired with a suitable basis set (e.g., 6-31G(d,p)), are used to find the lowest energy conformation of the molecule. e3s-conferences.org This optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

From the optimized geometry, a range of electronic properties can be calculated:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and the energy required for electronic excitation. ias.ac.inresearchgate.net For a conjugated system like this compound, the HOMO is expected to be localized along the diene and phenyl π-system, while the LUMO would also be distributed across these conjugated regions.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. ias.ac.in For this compound, the MEP would show electron-rich (negative potential) regions around the oxygen atom of the hydroxyl group and the π-systems of the diene and phenyl ring, indicating sites susceptible to electrophilic attack. Electron-deficient (positive potential) regions, likely around the hydroxyl proton, would indicate sites for nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting UV-Vis absorption spectra. mdpi.com Using the optimized ground-state geometry, TD-DFT calculates the vertical excitation energies to the first several excited states. arxiv.org This allows for the simulation of the UV-Vis spectrum, providing the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. ias.ac.in For this compound, the main electronic transitions would likely be π → π* transitions within the conjugated phenyl-diene system. researchgate.net

Table 1: Hypothetical DFT and TD-DFT Output for this compound
ParameterDescriptionPredicted Value/Information
EHOMOEnergy of the Highest Occupied Molecular Orbitale.g., -5.8 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbitale.g., -1.2 eV
Energy Gap (ΔE)Difference between ELUMO and EHOMOe.g., 4.6 eV
Dipole Moment (µ)Measure of the molecule's overall polaritye.g., 1.5 Debye
λmax 1 (TD-DFT)Calculated wavelength of maximum absorption (S0 → S1)e.g., 285 nm (π → π*)
Oscillator Strength (f)Theoretical intensity of the electronic transitione.g., 0.85

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

This compound possesses multiple rotatable single bonds, leading to a high degree of conformational flexibility. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamics of such flexible molecules. mdpi.com

An MD simulation would model the atomic motions of the molecule over time by solving Newton's equations of motion. This would typically involve placing the molecule in a simulated solvent box (e.g., water or an organic solvent) to mimic experimental conditions. The simulation would reveal the preferred three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. Key insights would include the relative populations of different conformers and the timescale of transitions between them. nih.gov For this compound, MD simulations could clarify the spatial relationship between the phenyl ring and the dienol chain, which is crucial for its interaction with other molecules or biological targets. rsc.org

Table 2: Key Dihedral Angles for Conformational Analysis of this compound
Dihedral AngleAtoms InvolvedDescription of Motion
τ1C(phenyl)-C(phenyl)-C4-C3Rotation of the phenyl group relative to the heptadiene chain
τ2C3-C4-C5-C6Rotation around the central C4-C5 single bond
τ3C1-C2-C3-C4Rotation around the C2-C3 single bond
τ4HO-C1-C2-C3Orientation of the hydroxyl group

Molecular Docking Studies to Predict Interactions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when they form a stable complex. nih.gov If this compound were investigated for a specific biological activity, molecular docking could provide insights into its mechanism of action at the molecular level. researchgate.net

The process requires a three-dimensional structure of the target protein, often obtained from the Protein Data Bank (PDB). A docking algorithm would then sample a large number of possible conformations and orientations of this compound within the protein's binding site. mdpi.com A scoring function is used to rank these poses, estimating the binding affinity. The results can identify key intermolecular interactions, such as hydrogen bonds (e.g., involving the hydroxyl group) and hydrophobic or π-stacking interactions (involving the phenyl ring and diene). nih.govmdpi.com

Table 3: Illustrative Output of a Molecular Docking Study
ParameterDescriptionExample Result
Target ProteinBiological macromolecule of intereste.g., Cyclooxygenase-2 (COX-2)
Binding EnergyEstimated free energy of bindinge.g., -8.5 kcal/mol
Hydrogen BondsKey polar interactions stabilizing the complexe.g., Hydroxyl group with Ser530
Hydrophobic InteractionsNonpolar interactions with protein residuese.g., Phenyl ring with Leu352, Val523
Predicted IC50Estimated inhibitory concentratione.g., 5.2 µM

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to build a statistical relationship between the chemical structures of a set of compounds and their biological activities. frontiersin.org To develop a QSAR model for this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., enzyme inhibition IC50 values) would be necessary. nih.gov

For each molecule in the series, a set of numerical "descriptors" is calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.net Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create a mathematical equation that correlates these descriptors with activity. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds.

Table 4: Examples of Molecular Descriptors for a QSAR Model
Descriptor ClassExample DescriptorInformation Encoded
ElectronicHOMO EnergyElectron-donating ability
HydrophobicLogP (Octanol-Water Partition Coefficient)Lipophilicity and membrane permeability
Steric/TopologicalMolecular Surface AreaSize and shape of the molecule
ThermodynamicHydration EnergySolubility in aqueous environments

In Silico Reaction Pathway Elucidation and Mechanistic Modeling

Computational chemistry can be used to model the entire pathway of a chemical reaction, providing a detailed understanding of the reaction mechanism. Given its conjugated diene structure, this compound could participate in various reactions, most notably cycloadditions like the Diels-Alder reaction. organic-chemistry.orgwikipedia.org

Using DFT, one can model the reactants, products, and any intermediates or transition states along the reaction coordinate. mdpi.com Locating the transition state structure—the highest energy point on the reaction pathway—is key. The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate. rsc.org This approach could be used to study, for example, the intramolecular Diels-Alder reaction of a derivative of this compound or its reaction with a dienophile. masterorganicchemistry.com Such studies can explain stereochemical and regiochemical outcomes and predict how changes in the molecular structure would affect reactivity. researchgate.netnih.gov

Table 5: Steps in a Computational Study of a Reaction Mechanism
StepComputational MethodObjective
1. Geometry OptimizationDFT (e.g., B3LYP/6-31G*)Find the minimum energy structures of reactants and products.
2. Transition State SearchSynchronous Transit-Guided Quasi-Newton (STQN)Locate the saddle point (transition state) on the potential energy surface.
3. Frequency CalculationDFTConfirm structures as minima (zero imaginary frequencies) or transition states (one imaginary frequency).
4. Energy CalculationHigher-level DFT or ab initio methodsCalculate the activation energy (ΔE) and reaction energy (ΔErxn).
5. Intrinsic Reaction Coordinate (IRC)IRC calculationConfirm that the transition state correctly connects reactants and products.

Potential Applications and Future Research Trajectories for 4 Phenylhepta 2,6 Dien 1 Ol

Utility as Chiral Building Blocks in Asymmetric Synthesis

The presence of a stereogenic center at the fourth carbon position endows 4-phenylhepta-2,6-dien-1-ol with chirality, making it a valuable potential building block in asymmetric synthesis. Chiral building blocks are fundamental in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the biological activity of a molecule can be highly dependent on its stereochemistry. researchgate.netbldpharm.debldpharm.com The dienol functionality and the phenyl group offer multiple sites for stereoselective transformations, allowing for the construction of complex molecular architectures with high degrees of stereocontrol.

Future research in this area could focus on the enantioselective synthesis of this compound itself, followed by its application in the synthesis of natural products and pharmaceutical agents. Its utility could be demonstrated in diastereoselective reactions where the existing chiral center directs the formation of new stereocenters. The development of synthetic routes that leverage this compound could provide more efficient pathways to valuable chiral molecules. nih.govnih.gov

Potential Asymmetric Transformation Reagent/Catalyst Potential Product Class
Sharpless Asymmetric EpoxidationTi(OiPr)4, DETChiral epoxy alcohols
Directed HydrogenationRh-DuPHOSChiral saturated alcohols
Diels-Alder ReactionChiral Lewis AcidComplex cyclic structures

Precursors for the Development of Novel Organic Materials with Tunable Properties

The conjugated π-system of the hepta-2,6-dien-1-ol (B14559565) backbone, in conjunction with the aromatic phenyl ring, suggests that this compound could serve as a precursor for novel organic materials. The electronic properties of such a system are of interest for applications in materials science, particularly in the field of nonlinear optical (NLO) materials. NLO materials are crucial for technologies such as optical data storage, processing, and telecommunications. dtic.mil

The ability to modify the structure of this compound, for instance, by introducing electron-donating or electron-withdrawing groups on the phenyl ring, could allow for the fine-tuning of its electronic and optical properties. Polymerization of this or related monomers could lead to the formation of materials with desirable characteristics for NLO applications. dtic.mil

Material Type Potential Property Potential Application
Nonlinear Optical PolymerSecond-harmonic generationOptical communications
Conjugated PolymerElectroluminescenceOrganic light-emitting diodes (OLEDs)
Chiral PolymerChiroptical switchingMolecular sensors

Exploration of Green Chemistry Methodologies for Sustainable Production and Transformation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net The synthesis and subsequent transformations of this compound present an opportunity to apply these principles. Research could focus on developing synthetic routes that utilize renewable starting materials, employ catalytic instead of stoichiometric reagents, and are conducted in environmentally benign solvents.

Future investigations could explore biocatalytic methods for the synthesis of this compound, leveraging enzymes to achieve high selectivity and reduce waste. Additionally, reactions involving this compound could be designed to minimize energy consumption by utilizing microwave or ultrasonic irradiation. mdpi.com

Green Chemistry Principle Application to this compound Synthesis Potential Benefit
CatalysisUse of transition metal or organocatalystsHigher efficiency, lower waste
Renewable FeedstocksSynthesis from bio-based starting materialsReduced reliance on fossil fuels
Safer SolventsUse of water, supercritical CO2, or ionic liquidsReduced environmental impact

Future Directions in the In Vitro Biological Activity Profiling and Lead Compound Derivatization

The structural motifs present in this compound, such as the phenyl group and the alcohol functionality, are found in many biologically active compounds. researchgate.neteurekaselect.com This suggests that this compound and its derivatives could exhibit interesting biological activities. A systematic in vitro biological activity profiling would be a crucial first step in exploring its therapeutic potential. This could involve screening against a panel of enzymes, receptors, and cell lines to identify any potential pharmacological effects. researchgate.net

Should initial screenings reveal promising activity, future research would focus on lead compound derivatization. This involves synthesizing a library of related compounds by modifying the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties. The dienol and phenyl functionalities provide ample opportunities for such modifications.

Potential Biological Target Screening Assay Therapeutic Area
KinasesKinase inhibition assayOncology
G-protein coupled receptors (GPCRs)Radioligand binding assayVarious
Ion channelsPatch-clamp electrophysiologyNeurology

Integration of this compound Synthesis with Automated and Flow Chemistry Platforms

Automated and flow chemistry platforms offer significant advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. conicet.gov.arresearchgate.netthieme-connect.de The synthesis of this compound could be adapted to a continuous flow process, which would allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and the ability to safely handle reactive intermediates. nih.govthieme-connect.de

The integration of automated systems would enable high-throughput screening of reaction conditions and catalysts, accelerating the optimization of the synthetic route. Furthermore, a continuous flow setup could be readily scaled up for the production of larger quantities of this compound should a significant application be identified. conicet.gov.arresearchgate.net

Flow Chemistry Advantage Application to Synthesis Outcome
Enhanced Heat and Mass TransferImproved temperature controlHigher selectivity, reduced byproducts
Increased SafetyHandling of hazardous reagents in small volumesSafer process for potentially exothermic reactions
ScalabilityContinuous productionFacile scale-up from lab to production

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 4-Phenylhepta-2,6-dien-1-ol, and how can air sensitivity be managed during the process?

  • Methodological Answer : Synthesis typically involves coupling reactions (e.g., Wittig or Heck reactions) to introduce the conjugated diene and phenyl groups. Due to potential air sensitivity of intermediates, Schlenk line techniques or gloveboxes should be employed to maintain inert atmospheres . Purification via column chromatography under nitrogen and characterization using NMR (to confirm double-bond geometry) and mass spectrometry are critical. Pilot studies using analogous compounds (e.g., 3,7-dimethylnona-2,6-dien-1-ol) suggest that reaction temperature and catalyst loading significantly impact yield .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer : High-resolution NMR (¹H and ¹³C) is necessary to resolve stereochemical details (e.g., E/Z isomerism in the diene system). IR spectroscopy can identify hydroxyl and C=C stretching vibrations. UV-Vis spectroscopy may reveal conjugation effects. For advanced validation, X-ray crystallography (if crystals are obtainable) or computational modeling (DFT for electronic properties) can resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under oxidative conditions?

  • Methodological Answer : Contradictions often arise from differences in experimental conditions (e.g., solvent polarity, oxidant strength). A systematic approach includes:

  • Triangulation : Replicate experiments using multiple oxidants (e.g., O₂, mCPBA) and monitor outcomes via HPLC-MS .
  • In situ monitoring: Use real-time techniques like Raman spectroscopy to track intermediate formation .
  • Computational modeling: Predict reaction pathways (e.g., frontier molecular orbital analysis) to identify plausible intermediates .
    • Cross-referencing with structurally similar compounds (e.g., phenyl-substituted dienols) can contextualize results .

Q. What strategies ensure stereochemical purity in asymmetric synthesis of this compound?

  • Methodological Answer :

  • Catalyst Design : Chiral ligands (e.g., BINOL derivatives) in transition-metal-catalyzed reactions can enhance enantioselectivity.
  • Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers .
  • Analytical Rigor : Combine chiral HPLC with circular dichroism (CD) to quantify enantiomeric excess . Pilot studies on analogous compounds (e.g., 3,7-dimethyl-8-phenylocta-2,6-dien-1-ol) highlight the importance of solvent polarity in stereocontrol .

Q. How can adsorption behavior of this compound on indoor surfaces be modeled for environmental chemistry studies?

  • Methodological Answer :

  • Experimental : Use quartz crystal microbalance (QCM) to measure adsorption rates on materials like glass or PVC. Vary humidity and temperature to simulate real-world conditions .
  • Computational : Apply molecular dynamics (MD) simulations to predict interactions between the compound’s hydroxyl/diene groups and surface functional groups .
  • Validation : Cross-validate with microspectroscopic imaging (e.g., AFM-IR) to confirm adsorption patterns .

Q. What methodologies improve reproducibility in catalytic hydrogenation studies of this compound?

  • Methodological Answer :

  • Standardization : Pre-reduce catalysts (e.g., Pd/C) under consistent H₂ pressure and temperature.
  • Inert Techniques : Use Schlenk lines to eliminate O₂/H₂O interference during substrate handling .
  • Data Reporting : Include detailed catalyst characterization (BET surface area, TEM for particle size) and reaction metrics (TOF, TON). Pilot studies on similar dienols suggest nanoparticle sintering as a key reproducibility challenge .

Methodological Recommendations

  • Data Collection : Combine quantitative (e.g., GC-MS yields) and qualitative (e.g., mechanistic interviews with computational chemists) data to address multi-faceted research questions .
  • Validation : Use triangulation (e.g., spectroscopic, computational, and synthetic data) to confirm findings .
  • Advanced Tools : Leverage microspectroscopic imaging (e.g., ToF-SIMS) for surface interaction studies and machine learning for reaction optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.